molecular formula C14H11N3O2 B5845637 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 5685-35-8

3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5845637
CAS RN: 5685-35-8
M. Wt: 253.26 g/mol
InChI Key: RQRNYLAWRRYZRC-UHFFFAOYSA-N
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Description

3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In the case of its anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In its antimicrobial activity, it inhibits the growth of bacteria by disrupting their cell wall synthesis. In its anticonvulsant activity, it modulates the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine also depend on its specific application. In the case of its anticancer activity, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In its antimicrobial activity, it has been shown to inhibit the growth of bacteria and reduce the bacterial load. In its anticonvulsant activity, it has been shown to reduce the frequency and severity of seizures.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments include its diverse biological activities, its ease of synthesis, and its stability. However, some limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. These include:
1. Further optimization of its anticancer activity by modifying its chemical structure.
2. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Development of new synthetic routes for the preparation of this compound.
4. Study of its potential as a fluorescent probe for bioimaging applications.
5. Investigation of its potential as a catalyst for organic reactions.
Conclusion:
In conclusion, 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a versatile compound that has shown potential in various fields of scientific research. Its diverse biological activities, ease of synthesis, and stability make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and to optimize its potential applications.

Synthesis Methods

The synthesis of 3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-amino-5-(3-methoxyphenyl)-1,2,4-oxadiazole with pyridine-2-carbaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antimicrobial agent, and anticonvulsant agent. In material science, it has been used as a building block for the synthesis of fluorescent dyes and polymers. In agriculture, it has been studied for its potential as a herbicide and insecticide.

properties

IUPAC Name

5-(3-methoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-6-2-4-10(8-12)14-16-13(17-19-14)11-5-3-7-15-9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRNYLAWRRYZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40972277
Record name 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5685-35-8
Record name 3-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40972277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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